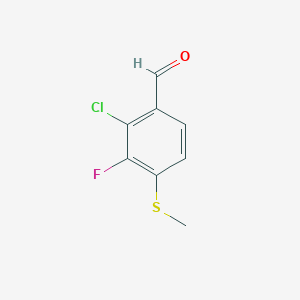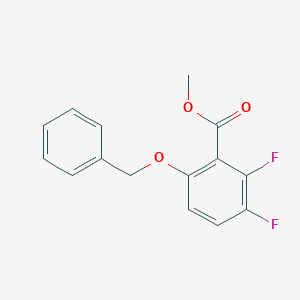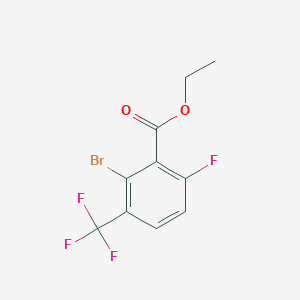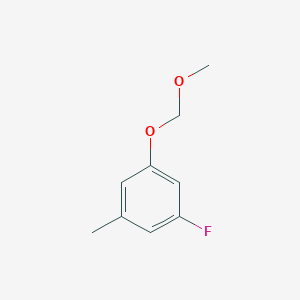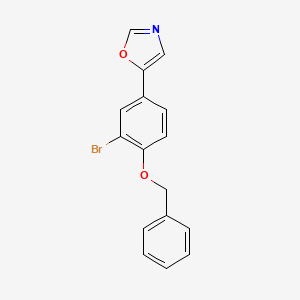
5-(4-(Benzyloxy)-3-bromophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Benzyloxy)-3-bromophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a benzyloxy group and a bromine atom on the phenyl ring
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class to which this compound belongs, have been reported to target the epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK is a key player in several cellular processes such as migration, angiogenesis, differentiation, and proliferation .
Mode of Action
Oxadiazole derivatives have been shown to inhibit egfr-tk . They bind to the extracellular domain of EGFR, causing dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . This interaction disrupts the normal functioning of EGFR-TK, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of egfr-tk by oxadiazole derivatives can affect several downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Oxazolidinones, a related class of compounds, exhibit favorable pharmacokinetic profiles with excellent bioavailability and good tissue and organ penetration .
Result of Action
Oxadiazole derivatives have been shown to exhibit potent anticancer activity against various human cancer cell lines . They induce mitochondrial apoptotic pathways and increase the accumulation of reactive oxygen species (ROS), leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-bromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(benzyloxy)-3-bromobenzaldehyde with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)-3-bromophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 5-(4-(Benzoyloxy)-3-bromophenyl)oxazole.
Reduction: 5-(4-(Benzyloxy)phenyl)oxazole.
Substitution: 5-(4-(Benzyloxy)-3-methoxyphenyl)oxazole.
Scientific Research Applications
5-(4-(Benzyloxy)-3-bromophenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Benzyloxy)phenyl)oxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(4-(Methoxy)-3-bromophenyl)oxazole: Contains a methoxy group instead of a benzyloxy group, which can affect its chemical properties and interactions.
5-(4-(Benzyloxy)-3-chlorophenyl)oxazole: Contains a chlorine atom instead of a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
5-(4-(Benzyloxy)-3-bromophenyl)oxazole is unique due to the presence of both the benzyloxy group and the bromine atom. This combination can enhance its ability to interact with biological targets and participate in specific chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-bromo-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIBTAMFSHHOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
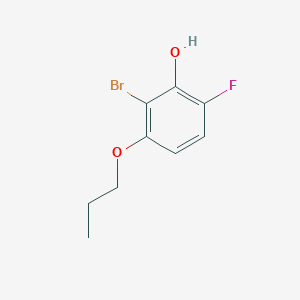
![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
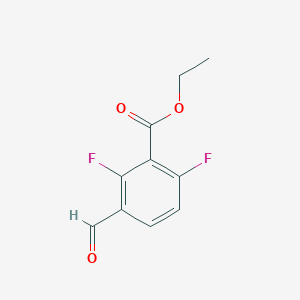
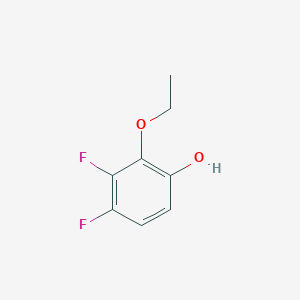
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)
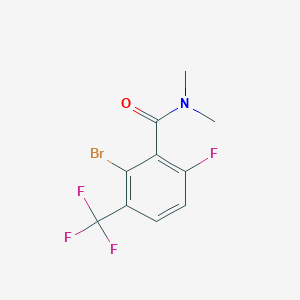
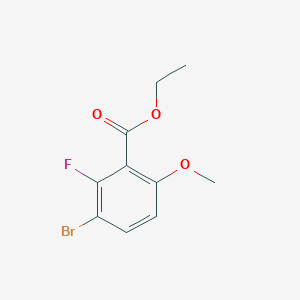
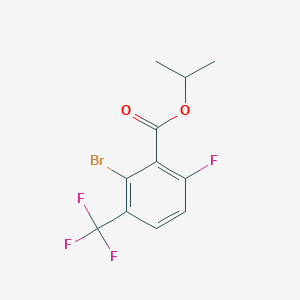
![2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294520.png)
